ZK112993 vs. ZK98299: Type II PR-DNA Binding Promotion Defines Mechanism and Functional Potency
ZK112993 is classified as a Type II antiprogestin, which promotes PR binding to progesterone response elements (PREs) on DNA, in direct contrast to the Type I compound ZK98299, which impairs this DNA association [1]. In reporter gene assays using breast cancer cells, both types of antiprogestins inhibited progestin induction substoichiometrically, but Type II compounds like ZK112993 exhibited greater potency, inhibiting at lower antagonist-to-agonist ratios than ZK98299 [2]. Additionally, ZK112993 increases PR dimerization in solution and enhances PR affinity for PREs compared to progestin agonist-bound dimers, whereas ZK98299 reduces PR affinity for PREs [3].
| Evidence Dimension | Mechanism of PR-DNA Interaction |
|---|---|
| Target Compound Data | Promotes PR binding to DNA (Type II mechanism) |
| Comparator Or Baseline | ZK98299: Impairs PR association with DNA (Type I mechanism) |
| Quantified Difference | Qualitative mechanistic dichotomy with functional consequences for potency |
| Conditions | Human PR in vitro DNA-binding assays and reporter gene assays in breast cancer cells |
Why This Matters
This mechanistic difference explains why ZK112993 cannot be substituted with Type I antiprogestins like ZK98299 in experiments examining PR-DNA binding dynamics or transcriptional repression.
- [1] Edwards DP, Altmann M, DeMarzo A, Zhang Y, Weigel NL, Beck CA. Progesterone receptor and the mechanism of action of progesterone antagonists. J Steroid Biochem Mol Biol. 1995;53(1-6):449-458. View Source
- [2] Gass EK, et al. The antagonists RU486 and ZK98299 stimulate progesterone receptor binding to deoxyribonucleic acid in vitro and in vivo, but have distinct effects on receptor conformation. Endocrinology. 1998;139(4):1905-1918. View Source
- [3] Edwards DP, et al. Progesterone receptor and the mechanism of action of progesterone antagonists. J Steroid Biochem Mol Biol. 1995;53(1-6):449-458. View Source
